ロバプラチン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Lobaplatin is a platinum-based antineoplastic metallodrug that has been used in trials studying the treatment of Breast Cancer, Hepatocellular Carcinoma, and Lobaplatin and Gemcitabine in Combination, Second-line Treatments on Advanced Osteosarcoma . It is a third-generation analogue of cisplatin, the first globally approved and widely used platinum-based anticancer drug .

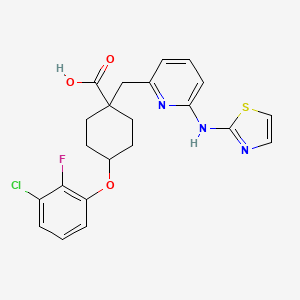

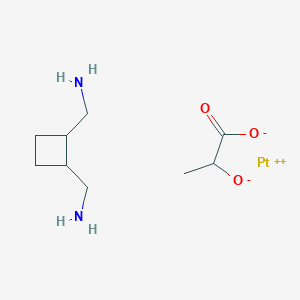

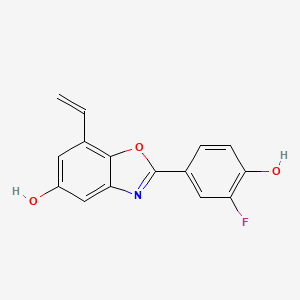

Molecular Structure Analysis

The structure of Lobaplatin consists of a platinum (II) metal center coordinated to a bidentate amine ligand (1,2-bis (aminomethyl)cyclobutane) and a lactic acid leaving group . It is composed of an approximate 50/50 mixture of two diastereoisomers, R,R,S- and S,S,S-configurations .

Chemical Reactions Analysis

Lobaplatin acts as a pro-drug, it is hydrolyzed in the body forming an active form that is able to interact with DNA . Specifically, when Lobaplatin is hydrolyzed the lactate ligand is protonated and dissociates as lactic acid, forming a charged and highly reactive platinum complex that coordinates with the N-donors of DNA bases and inhibits DNA synthesis .

科学的研究の応用

トリプルネガティブ乳がん(TNBC)の治療

ロバプラチンは、トリプルネガティブ乳がん(TNBC)を含む幅広い腫瘍に対して抗腫瘍活性を示します . ロバプラチンは、がん幹細胞プールに関連しており、ロバプラチン耐性と幹性における分子メカニズムについて調査されてきました .

TNBCにおける耐性機構

研究により、システインリッチ分泌タンパク質3(CRISP3)は、ロバプラチン耐性TNBCで過剰発現し、不良な診断と関連していることが明らかになりました . CRISP3の発現は、ロバプラチン耐性細胞における腫瘍幹性マーカーと有意に相関していました .

化学療法レジメンにおける役割

ロバプラチンは、TNBCの化学療法レジメンの一部です . ランダム化比較フェーズII臨床試験では、タキサンとロバプラチンを組み合わせた療法を、タキサンとアントラサイクリンを組み合わせた療法と比較しました . この試験では、術前タキサンとロバプラチンを組み合わせた療法は、タキサンとアントラサイクリンを組み合わせた療法よりも有効であることがわかりました .

抗がん活性と低毒性

ロバプラチンの薬力学的研究では、シスプラチンやカルボプラチンよりも高い抗がん活性と低い毒性が認められました . ロバプラチンは、シスプラチン耐性がん細胞に対しても活性を示しました .

耐性細胞株に対する細胞毒性効果

ロバプラチンは、典型的な1,2-ジアミンメチル-シクロブタン-乳酸(シスプラチン)であり、シスプラチン耐性細胞株に対して細胞毒性効果を発揮することができます .

ES-SCLCの初回治療における使用

ロバプラチンは、広範小細胞肺がん(ES-SCLC)の初回治療に使用されてきました . ロバプラチンを含む初回治療を受けたES-SCLC患者のKaplan-Meier生存曲線は、研究されています .

作用機序

Target of Action

Lobaplatin primarily targets DNA within the cell . As a platinum-based antineoplastic agent, it interacts with the N-donors of DNA bases . This interaction is crucial for its antineoplastic activity.

Mode of Action

Lobaplatin acts as a pro-drug . It is hydrolyzed in the body, forming an active form that can interact with DNA . Specifically, when lobaplatin is hydrolyzed, the lactate ligand is protonated and dissociates as lactic acid, forming a charged and highly reactive platinum complex . This complex coordinates with the N-donors of DNA bases and inhibits DNA synthesis . In its reactive (active) form, the platinum metal center is able to form DNA-adducts through inter- and intra-strand cross-links with two adjacent guanine-guanine (GG) or two guanine-adenine (GA) bases .

Biochemical Pathways

The primary biochemical pathway affected by lobaplatin involves the formation of DNA-adducts, which leads to the inhibition of DNA synthesis . This process induces apoptosis and inhibits cell growth . Lobaplatin has also been shown to affect the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Result of Action

The result of lobaplatin’s action at the molecular and cellular level is the induction of apoptosis and inhibition of cell growth . This is achieved through the formation of DNA-adducts, which inhibit DNA synthesis . Additionally, lobaplatin has been shown to affect the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Action Environment

The efficacy and safety of lobaplatin can be influenced by various environmental factors. For instance, the toxicity of platinum-based drugs is highly dependent on how easily the leaving group(s) are hydrolyzed . Due to the good stability of the lactic acid leaving group, lobaplatin is more stable and therefore less toxic than first and second generation platinum-based drugs . Furthermore, the resistance to platinum-based anticancer drugs like lobaplatin can result from reduced cellular drug accumulation, increased detoxification system, increased DNA repair process, decreased apoptosis, and autophagy .

Safety and Hazards

The toxicity of Lobaplatin is common across multiple clinical trials, 60 mg/m2 (body surface area) per 3–4 weeks is the maximum tolerated dose and the dose-limiting toxicity is thrombocytopenia . Common side effects include agranulocytosis, thrombocytopenia, anaemia, leukopenia, nausea, and vomiting .

将来の方向性

Lobaplatin has been found to be non-inferior and less toxic than cisplatin. Given the encouraging results of various studies, Lobaplatin might overtake carboplatin in cisplatin-ineligible patients with nasopharyngeal cancer . Furthermore, the optimal treatment compliance in patients receiving Lobaplatin suggests that this agent might be a good candidate for research into escalation strategies at least in patients with cisplatin-eligible nasopharyngeal cancer .

生化学分析

Biochemical Properties

Lobaplatin consists of a platinum (II) metal center coordinated to a bidentate amine ligand (1,2-bis (aminomethyl)cyclobutane) and a lactic acid leaving group . When lobaplatin is hydrolyzed, the lactate ligand is protonated and dissociates as lactic acid, forming a charged and highly reactive platinum complex that coordinates with the N-donors of DNA bases and inhibits DNA synthesis .

Cellular Effects

Lobaplatin has shown to have significant inhibitory effects on various cancer cells. It inhibits cell growth by forming DNA-adducts through inter- and intra-strand cross-links with two adjacent guanine-guanine (GG) or two guanine-adenine (GA) bases, inducing apoptosis and inhibition of cell growth . It has also been shown to affect the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Molecular Mechanism

The mechanism of antineoplastic action for lobaplatin is similar to other platinum-induced cytotoxicity mechanisms such as cisplatin and oxaliplatin . Lobaplatin acts as a pro-drug, it is hydrolyzed in the body forming an active form that is able to interact with DNA . In its reactive (active) form, the platinum metal center forms DNA-adducts through inter- and intra-strand cross-links with two adjacent guanine-guanine (GG) or two guanine-adenine (GA) bases, inducing apoptosis and inhibition of cell growth .

Temporal Effects in Laboratory Settings

Lobaplatin has been found to inhibit the growth of tumors effectively in vivo . The toxicity of lobaplatin is common across multiple clinical trials, with 60 mg/m^2 (body surface area) per 3–4 weeks being the maximum tolerated dose and the dose-limiting toxicity is thrombocytopenia .

Dosage Effects in Animal Models

The effects of lobaplatin on animal models have not been extensively studied. It is known that the toxicity of lobaplatin is common across multiple clinical trials, with 60 mg/m^2 (body surface area) per 3–4 weeks being the maximum tolerated dose .

Metabolic Pathways

It is known that platinum-based drugs like lobaplatin can interact with various enzymes and cofactors .

Transport and Distribution

Lobaplatin is administered intravenously by bolus injection or infusion

Subcellular Localization

Given its mechanism of action, it is likely that lobaplatin interacts with DNA within the nucleus of the cell .

特性

| { "Design of the Synthesis Pathway": "Lobaplatin can be synthesized through a multi-step process from starting materials that are commercially available. The synthesis pathway involves the preparation of intermediate compounds that are subsequently used to synthesize the final product. The key steps in the synthesis pathway include the preparation of the ligand, followed by the formation of the complex with platinum, and subsequent purification steps to obtain the final product.", "Starting Materials": [ "2,2'-Bipyridine", "Ammonium tetrachloroplatinate(II)", "Potassium iodide", "Hydrogen peroxide", "Sodium borohydride", "Hydrochloric acid", "Water", "Ethanol", "Acetone" ], "Reaction": [ { "Step 1": "Preparation of 4,4'-Diiodo-2,2'-bipyridine", "Reactants": ["2,2'-Bipyridine", "Iodine", "Hydrogen peroxide", "Water"], "Conditions": "Room temperature, reflux", "Product": "4,4'-Diiodo-2,2'-bipyridine" }, { "Step 2": "Preparation of 4,4'-Bis(chloro)-2,2'-bipyridine", "Reactants": ["4,4'-Diiodo-2,2'-bipyridine", "Hydrochloric acid", "Water"], "Conditions": "Room temperature", "Product": "4,4'-Bis(chloro)-2,2'-bipyridine" }, { "Step 3": "Preparation of cis-Dichlorobis(4,4'-bis(chloro)-2,2'-bipyridine)platinum(II)", "Reactants": ["4,4'-Bis(chloro)-2,2'-bipyridine", "Ammonium tetrachloroplatinate(II)", "Potassium iodide", "Water"], "Conditions": "Heating, reflux", "Product": "cis-Dichlorobis(4,4'-bis(chloro)-2,2'-bipyridine)platinum(II)" }, { "Step 4": "Preparation of Lobaplatin", "Reactants": ["cis-Dichlorobis(4,4'-bis(chloro)-2,2'-bipyridine)platinum(II)", "Sodium borohydride", "Water", "Ethanol", "Acetone"], "Conditions": "Heating, reflux", "Product": "Lobaplatin" } ] } | |

| 135558-11-1 | |

分子式 |

C9H18N2O3Pt |

分子量 |

397.3 g/mol |

IUPAC名 |

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+) |

InChI |

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1 |

InChIキー |

RLXPIABKJFUYFG-UHFFFAOYSA-M |

SMILES |

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2] |

正規SMILES |

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

D19466; D-19466; Lobaplatin. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

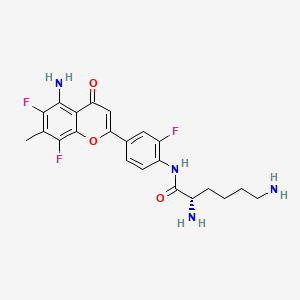

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzamide, N-[5-[[7-[(2S)-2-hydroxy-3-(1-piperidinyl)propoxy]-6-methoxy-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B1683882.png)